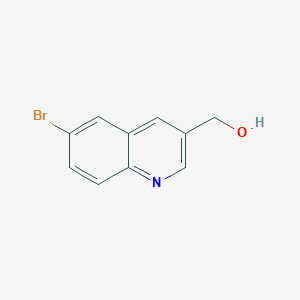
(6-Bromoquinolin-3-yl)methanol
Descripción general
Descripción
(6-Bromoquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(6-Bromoquinolin-3-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrN, with a molecular weight of approximately 232.08 g/mol. The compound features a quinoline ring system substituted with a bromine atom at the 6-position and a hydroxymethyl group at the 3-position, which is believed to influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its antibacterial efficacy reported the following minimum inhibitory concentrations (MIC) against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli (ESBL) | 6.25 |
| Staphylococcus aureus (MRSA) | 3.125 |
| Pseudomonas aeruginosa | 12.5 |
These results suggest that the compound is particularly effective against MRSA, a significant pathogen in clinical settings .
The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of bacterial enzyme systems or interference with cell wall synthesis. Further studies are needed to elucidate the specific pathways involved, as preliminary data suggest that it may disrupt bacterial metabolic processes.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. A study focusing on quinoline derivatives highlighted its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The compound showed promising results in inhibiting tumor growth in vitro, warranting further investigation into its therapeutic applications .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of quinoline, including this compound, exhibited enhanced antibacterial activity under blue light irradiation, indicating a potential avenue for photodynamic therapy applications .
- Anticancer Activity : Research conducted on quinoline analogs revealed that compounds similar to this compound displayed significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer treatment strategies .
- Synergistic Effects : Investigations into combination therapies involving this compound and other antimicrobial agents have shown enhanced efficacy against resistant strains of bacteria, highlighting its potential as an adjunctive treatment option .
Propiedades
IUPAC Name |
(6-bromoquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOWICUULHQXAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717764 | |
| Record name | (6-Bromoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345445-92-2 | |
| Record name | (6-Bromoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















